molecular formula C19H17ClN2O4 B7680890 2-[4-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)phenoxy]acetamide;hydrochloride

2-[4-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)phenoxy]acetamide;hydrochloride

Cat. No. B7680890
M. Wt: 372.8 g/mol
InChI Key: PJJGASUWYPOKHX-UHFFFAOYSA-N
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Description

2-[4-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)phenoxy]acetamide;hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[4-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)phenoxy]acetamide;hydrochloride is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)phenoxy]acetamide;hydrochloride has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. It also affects various signaling pathways, including the PI3K/Akt/mTOR pathway. Physiologically, it has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)phenoxy]acetamide;hydrochloride in lab experiments is its potential as a lead compound for drug discovery. Its ability to inhibit various enzymes and signaling pathways makes it a promising candidate for the development of new drugs. However, one of the limitations is its potential toxicity, which requires careful consideration when designing experiments.

Future Directions

There are many future directions for research on 2-[4-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)phenoxy]acetamide;hydrochloride. One area of research is the development of new drugs based on this compound. Another area is the study of its potential neuroprotective effects in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-[4-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)phenoxy]acetamide;hydrochloride involves the reaction of 8-methyl-[1,3]dioxolo[4,5-g]quinoline-6-carboxylic acid with 4-(2-aminoethoxy)phenol in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain the final compound.

Scientific Research Applications

2-[4-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)phenoxy]acetamide;hydrochloride has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases. In drug discovery, it has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

2-[4-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4.ClH/c1-11-6-15(12-2-4-13(5-3-12)23-9-19(20)22)21-16-8-18-17(7-14(11)16)24-10-25-18;/h2-8H,9-10H2,1H3,(H2,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJGASUWYPOKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC3=C(C=C12)OCO3)C4=CC=C(C=C4)OCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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